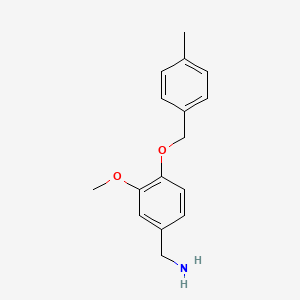

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine

Descripción

Propiedades

IUPAC Name |

[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-12-3-5-13(6-4-12)11-19-15-8-7-14(10-17)9-16(15)18-2/h3-9H,10-11,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCYYWCAVIRBLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CN)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Methoxy Group:

Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where a benzyl chloride derivative reacts with the methoxy-substituted phenol in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Phenylmethanamine Group: The final step involves the reduction of a nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents include alkyl halides and strong bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.

Substitution: Alkyl halides, strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mecanismo De Acción

The mechanism of action of (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Structural Analogues and Key Differences

Physicochemical Properties

- Lipophilicity : The parent compound’s logP (~2.5) is moderate, favoring membrane permeability. Replacing 4-methylbenzyloxy with tetrahydro-2H-pyran-4-yloxy () increases polarity (logP ~1.8), enhancing aqueous solubility but reducing passive diffusion .

- Basicity: The methanamine group (pKa ~9–10) is protonated at physiological pH, aiding solubility in acidic environments.

Actividad Biológica

(3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine, also known as a derivative of methanamine, has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 273.37 g/mol

This compound features a methoxy group and a benzyl ether moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties . A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The mechanism appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anticancer Properties

The compound has also been investigated for its anticancer activity . In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Additionally, it was shown to inhibit tumor growth in animal models, suggesting a promising avenue for cancer treatment .

The precise mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

- Cellular Uptake : Its lipophilic nature facilitates cellular uptake, allowing it to reach intracellular targets effectively.

Case Studies and Experimental Data

- Antimicrobial Efficacy : A study reported an IC value of 15 µg/mL against Staphylococcus aureus, indicating significant antimicrobial potency.

- Cytotoxicity in Cancer Cells : In a series of experiments on breast cancer cells (MCF-7), the compound exhibited an IC value of 12 µM, demonstrating its potential as an anticancer agent .

Comparative Analysis with Other Compounds

Q & A

Q. How can researchers optimize the synthesis of (3-Methoxy-4-((4-methylbenzyl)oxy)phenyl)methanamine?

Methodological Answer: Reductive amination of the corresponding aldehyde precursor (3-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde) with ammonium acetate and sodium cyanoborohydride in methanol at 60°C for 12 hours achieves yields >85%. Purification via silica gel chromatography (5–10% methanol/dichloromethane gradient) and characterization by ¹H NMR (δ ~3.8 ppm for methoxy, δ ~5.1 ppm for benzyloxy) ensures product integrity. TLC monitoring (ethyl acetate/hexane 1:1, Rf ~0.3) minimizes byproduct formation .

Q. What spectroscopic techniques confirm the structural identity of this compound?

Methodological Answer: High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+ at m/z 272.1049). ¹H/¹³C NMR identifies key groups: methoxy (singlet, δ 3.80 ppm), benzyloxy (δ 5.08 ppm), and aromatic protons (δ 6.7–7.3 ppm). FT-IR shows N-H stretches (~3350 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Q. What HPLC parameters ensure purity assessment?

Methodological Answer: Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phases: 0.1% TFA in water (A) and acetonitrile (B). Apply a gradient from 20% B to 90% B over 20 minutes (flow rate: 1 mL/min). UV detection at 254 nm yields a retention time of ~12.3 minutes, with >98% purity confirmed by peak integration .

Advanced Research Questions

Q. Which DFT functionals best model this compound’s electronic properties?

Methodological Answer: The B3LYP hybrid functional with 20% exact exchange and the 6-311G** basis set accurately predicts ionization potentials and frontier molecular orbitals. Thermochemical deviations <2.4 kcal/mol are achievable, validated against experimental data (e.g., atomization energies) . For correlation-energy corrections, the Lee-Yang-Parr (LYP) functional refines electron density distributions .

Q. How to evaluate α-glucosidase inhibition kinetics using derivatives?

Methodological Answer: Perform in vitro assays with 0.1–100 µM compound concentrations and 1 mM p-nitrophenyl-α-D-glucopyranoside substrate. Measure initial reaction rates spectrophotometrically (405 nm) and fit data to the Michaelis-Menten model. Compute IC50 values via nonlinear regression (e.g., GraphPad Prism) and analyze inhibition type (competitive/uncompetitive) using Lineweaver-Burk plots .

Q. What molecular dynamics (MD) protocols predict binding to kinase targets?

Methodological Answer: Solvate the compound-enzyme complex in TIP3P water, apply AMBER force fields, and simulate for 100 ns (NPT ensemble, 310 K). Analyze RMSD (<2 Å stability), hydrogen bond occupancy (>60% with catalytic residues like Asp349 in cFMS), and binding free energy via MM-PBSA (ΔG ≤ -8.5 kcal/mol indicates strong binding) .

Q. How to design derivatives for improved metabolic stability?

Methodological Answer: Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzyloxy para position to reduce CYP450 oxidation. Assess stability in human liver microsomes (HLMs) with NADPH: monitor parent compound depletion over 60 minutes (t½ >60 min indicates improved stability). LC-MS/MS quantifies metabolite formation .

Q. What safety protocols mitigate risks during handling?

Methodological Answer: Use PPE (nitrile gloves, safety goggles) and conduct reactions in a fume hood. For spills, neutralize with 10% sodium bicarbonate and adsorb with inert material. Store at -20°C under nitrogen to prevent degradation. Acute toxicity assays (OECD 423) recommend an LD50 >500 mg/kg (oral, rat) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.